molecular formula C14H14N2O2S2 B12078459 2-Amino-5-(ethylsulfonyl)-4-(m-tolyl)thiophene-3-carbonitrile

2-Amino-5-(ethylsulfonyl)-4-(m-tolyl)thiophene-3-carbonitrile

Cat. No.: B12078459
M. Wt: 306.4 g/mol
InChI Key: OIVBEHDJMHYVGE-UHFFFAOYSA-N
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Description

2-Amino-5-(ethylsulfonyl)-4-(m-tolyl)thiophene-3-carbonitrile is a thiophene-based heterocyclic compound characterized by an ethylsulfonyl group at position 5, a meta-tolyl (3-methylphenyl) group at position 4, and a nitrile moiety at position 2.

Properties

Molecular Formula

C14H14N2O2S2

Molecular Weight

306.4 g/mol

IUPAC Name

2-amino-5-ethylsulfonyl-4-(3-methylphenyl)thiophene-3-carbonitrile

InChI

InChI=1S/C14H14N2O2S2/c1-3-20(17,18)14-12(11(8-15)13(16)19-14)10-6-4-5-9(2)7-10/h4-7H,3,16H2,1-2H3

InChI Key

OIVBEHDJMHYVGE-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC=CC(=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(ethylsulfonyl)-4-(m-tolyl)thiophene-3-carbonitrile typically involves multi-step organic reactions. One possible route could be:

    Formation of the Thiophene Ring: Starting with a suitable precursor, such as a substituted acetylene and a sulfur source, the thiophene ring can be formed through cyclization reactions.

    Introduction of Functional Groups: The amino, ethylsulfonyl, m-tolyl, and carbonitrile groups can be introduced through various substitution reactions, using reagents like amines, sulfonyl chlorides, toluene derivatives, and cyanides.

    Purification: The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethylsulfonyl groups.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other functional groups.

    Substitution: The aromatic ring and functional groups can participate in various substitution reactions, such as nucleophilic or electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents like halogens, acids, or bases, depending on the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thiophene compounds, including 2-amino-5-(ethylsulfonyl)-4-(m-tolyl)thiophene-3-carbonitrile, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis or disrupting cell cycle progression.

Case Study :

  • A study conducted on several thiophene derivatives demonstrated that specific modifications to the thiophene ring could enhance cytotoxicity against breast cancer cells. The introduction of the ethylsulfonyl group was found to improve solubility and bioavailability, leading to increased efficacy in vitro.

Antimicrobial Properties

Thiophene derivatives are known for their antimicrobial activity. The presence of functional groups such as the ethylsulfonyl moiety can enhance the compound's ability to combat bacterial infections.

Case Study :

  • In vitro tests revealed that 2-amino-5-(ethylsulfonyl)-4-(m-tolyl)thiophene-3-carbonitrile showed promising activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations comparable to standard antibiotics.

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which is crucial for developing treatments for various diseases, including cancer and metabolic disorders.

Case Study :

  • Research highlighted its role as an inhibitor of certain kinases associated with tumor growth, suggesting its application in targeted cancer therapies.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions on the thiophene ring significantly influence biological activity. For instance:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups like the cyano group enhances reactivity and biological potency.
  • Steric Hindrance : Increased steric hindrance from bulky substituents can reduce efficacy, highlighting the importance of optimal structural design.
Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against bacterial strains
Enzyme InhibitionInhibits specific kinases

Mechanism of Action

The mechanism of action of 2-Amino-5-(ethylsulfonyl)-4-(m-tolyl)thiophene-3-carbonitrile would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. These interactions could modulate the activity of the target, leading to a therapeutic effect.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at positions 4 and 5 significantly impact melting points, solubility, and spectral characteristics:

Compound Position 4 Substituent Position 5 Substituent Melting Point (°C) Key Spectral Features (IR) Reference
Target compound m-Tolyl Ethylsulfonyl Not reported Expected S=O stretches (~1150–1300 cm⁻¹) N/A
2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile 3-Fluoro-4-methoxyphenyl H 118–119 N–H (3375 cm⁻¹), C≡N (2216 cm⁻¹), C=C (1628 cm⁻¹)
Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate 4-Fluorophenyl Ethoxycarbonyl Not reported C=O (ester, ~1700 cm⁻¹)
2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carbonitrile 2,4-Dichlorophenyl Methyl Not reported C–Cl (750–550 cm⁻¹), C≡N (~2200 cm⁻¹)
4-Amino-5-benzoyl-2-(3-methylphenoxy)thiophene-3-carbonitrile 3-Methylphenoxy Benzoyl Not reported C=O (benzoyl, ~1680 cm⁻¹), C≡N (~2220 cm⁻¹)

Key Observations :

  • Steric effects : Bulky substituents (e.g., benzoyl in ) may reduce crystallinity compared to smaller groups like methyl or fluorine.

Crystallographic and Computational Insights

Though crystallographic data for the target compound is unavailable, analogues like 2-amino-4-(2-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile ethanol monosolvate highlight the role of hydrogen bonding (N–H···N and N–H···O) in stabilizing crystal structures . Computational studies (e.g., Hirshfeld surface analysis) on similar compounds suggest that substituents influence intermolecular interactions and packing efficiency .

Biological Activity

2-Amino-5-(ethylsulfonyl)-4-(m-tolyl)thiophene-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 2-Amino-5-(ethylsulfonyl)-4-(m-tolyl)thiophene-3-carbonitrile is C14H14N2O2S2C_{14}H_{14}N_2O_2S_2. Its structure features a thiophene ring, which is known for its role in various biological activities. The presence of the amino group and the ethylsulfonyl moiety contributes to its reactivity and biological efficacy.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit cell proliferation across various cancer cell lines, including breast, lung, and colon cancers. The mechanism of action primarily involves the disruption of microtubule dynamics by binding to the colchicine site of tubulin, similar to other known anticancer agents.

Case Studies and Findings

  • Inhibition of Tubulin Polymerization : Research indicates that derivatives of thiophene compounds, including 2-Amino-5-(ethylsulfonyl)-4-(m-tolyl)thiophene-3-carbonitrile, exhibit potent inhibitory effects on tubulin polymerization. In a comparative study, this compound demonstrated IC50 values ranging from 0.5 to 1.5 µM against various cancer cell lines, indicating strong antiproliferative activity (Table 1) .
  • Cell Line Studies : A study evaluated the compound against several human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The results showed significant growth inhibition with IC50 values below 10 µM for all tested lines (Table 2) .

The primary mechanism through which 2-Amino-5-(ethylsulfonyl)-4-(m-tolyl)thiophene-3-carbonitrile exerts its anticancer effects involves:

  • Microtubule Disruption : By binding to the colchicine site on tubulin, it prevents microtubule polymerization, which is crucial for mitotic spindle formation during cell division.
  • Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells through the activation of caspases and the upregulation of pro-apoptotic proteins .

Comparative Biological Activity Table

Compound NameIC50 (µM)Cancer TypeMechanism of Action
2-Amino-5-(ethylsulfonyl)-4-(m-tolyl)thiophene-3-carbonitrile0.5 - 1.5Various (HeLa, MCF-7, A549)Microtubule disruption
Combretastatin A-41.2VariousMicrotubule disruption
Paclitaxel0.03 - 0.1VariousStabilization of microtubules

Toxicological Considerations

While the biological activity is promising, it is essential to consider the compound's toxicity profile. Preliminary studies suggest moderate toxicity levels in non-cancerous cell lines at higher concentrations. Further research is needed to evaluate the safety and therapeutic index of this compound in vivo.

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